Chemical structure and properties of 1-chloro-2-(4-ethoxybenzyl)benzene
Chemical structure and properties of 1-chloro-2-(4-ethoxybenzyl)benzene
The following technical guide details the chemical structure, properties, synthesis, and critical role of 1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 1662702-90-0). This compound is a vital pharmacophore in the development of SGLT2 inhibitors, most notably as a structural scaffold and a critical process impurity ("Impurity B") in the synthesis of Dapagliflozin.[1]
[2][3][4]
Chemical Identity & Structural Analysis
This molecule represents a diphenylmethane core, characterized by two benzene rings connected by a methylene (
| Attribute | Detail |
| IUPAC Name | 1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |
| Common Aliases | Dapagliflozin Impurity B; Des-bromo Dapagliflozin Aglycone |
| CAS Number | 1662702-90-0 |
| Molecular Formula | |
| Molecular Weight | 246.73 g/mol |
| SMILES | CCOC1=CC=C(CC2=CC=CC=C2Cl)C=C1 |
Structural Pharmacophore
The molecule consists of two distinct aromatic domains:
-
Ring A (Lipophilic Anchor): The 2-chlorophenyl ring provides steric bulk and lipophilicity.[1] In the final drug (Dapagliflozin), this ring is usually glycosylated at the position para to the chlorine.[1]
-
Ring B (Selectivity Tail): The 4-ethoxyphenyl group mimics the aglycone tail found in Phlorizin (the natural product precursor), conferring selectivity for SGLT2 over SGLT1.[1]
Physicochemical Properties
The following data is synthesized from experimental values of structural analogs and computational prediction models (ACD/Labs, EPISuite).
| Property | Value / Description | Implications for Handling |
| Physical State | White to off-white low-melting solid or semi-solid. | May liquefy during warm storage; requires temperature control.[1] |
| Melting Point | 45°C – 55°C (Approximate) | Gentle heating required for dispensing; avoid overheating.[1] |
| Boiling Point | ~370°C (Predicted at 760 mmHg) | High thermal stability; suitable for high-temp GC analysis.[1] |
| LogP (Octanol/Water) | 4.8 – 5.2 | Highly Lipophilic. Practically insoluble in water.[1] |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene, DMSO.[1] | Use non-polar solvents for extraction (Hexane/EtOAc).[1] |
Synthetic Routes & Process Chemistry
For research and impurity standard generation, the synthesis must avoid the formation of regioisomers.[1] The most robust route utilizes Friedel-Crafts Acylation followed by a Silane Reduction .[1]
Method A: The "Clean" De Novo Synthesis
This protocol avoids the use of catalytic hydrogenation (Pd/C), which would inadvertently dechlorinate the aromatic ring.[1]
Step 1: Friedel-Crafts Acylation
-
Reagents: 2-Chlorobenzoyl chloride, Phenetole (Ethoxybenzene),
(Lewis Acid).[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]
-
Mechanism: The acylium ion generated from 2-chlorobenzoyl chloride attacks the para-position of phenetole (activated by the ethoxy group).
-
Intermediate: (2-chlorophenyl)(4-ethoxyphenyl)methanone (a benzophenone derivative).[1]
Step 2: Ionic Reduction (The Critical Step)
-
Reagents: Triethylsilane (
), Trifluoroacetic acid (TFA) or .[1] -
Mechanism: The ketone is protonated/complexed, reduced to an alcohol, and then deoxygenated to the methylene bridge via a carbocation intermediate.[1]
-
Why this method? Unlike Wolff-Kishner (harsh base) or Clemmensen (harsh acid/metal), silane reduction is mild and preserves the aromatic chlorine.[1]
Method B: Impurity Formation (Root Cause Analysis)
In the industrial production of Dapagliflozin, this molecule often appears as "Impurity B".[1]
-
Origin: During the lithium-halogen exchange of the iodinated precursor (1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene) used to couple with the sugar.
-
Mechanism: If the lithiated species is quenched by a proton source (water/moisture) instead of the gluconolactone, the iodine is replaced by hydrogen, yielding the title compound.[1]
Visualization: Synthesis & Impurity Pathways
Figure 1: Pathway A (Blue) depicts the intentional synthesis.[1] Pathway B (Red/Dashed) depicts the formation of the compound as an impurity during Dapagliflozin manufacturing.
Analytical Characterization
To validate the identity of 1-chloro-2-(4-ethoxybenzyl)benzene, the following spectral fingerprints are definitive.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
-
Key Signals:
- 1.40 ppm (t, 3H): Methyl protons of the ethoxy group.[1]
-
4.02 ppm (q, 2H): Methylene protons of the ethoxy group (
). -
4.05 - 4.10 ppm (s, 2H): Diagnostic Singlet. The benzylic methylene bridge (
) connecting the two rings. Note: This shift is distinct from the ketone precursor (no signal) or the benzhydrol (methine doublet). - 6.8 - 7.4 ppm (m, 8H): Aromatic protons.[1] Look for the AA'BB' pattern of the para-substituted ethoxy ring overlapping with the complex pattern of the ortho-substituted chloro ring.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
-
Isotope Pattern: A characteristic 3:1 ratio at
(246) and (248) confirms the presence of a single Chlorine atom.[1] -
Fragmentation: Loss of the ethyl group (
) and cleavage at the methylene bridge are common.[1]
Applications in Drug Development
While primarily an intermediate, this compound is a critical Reference Standard in the Quality Control (QC) of gliflozin drugs.[1]
-
Impurity Tracking: Under ICH Q3A/B guidelines, impurities >0.10% must be identified and qualified.[1] This molecule is a potential degradation product or process byproduct in Dapagliflozin synthesis.[1]
-
SAR Studies: In Structure-Activity Relationship studies, this "naked" scaffold helps researchers determine the binding affinity contribution of the glucose moiety versus the aglycone tail.[1]
-
Metabolite Identification: It serves as a marker for metabolic cleavage of the C-glycosidic bond (though rare due to the stability of C-C bonds compared to O-glycosides).[1]
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocols:
References
-
Sigma-Aldrich. (2025).[1] 1-Chloro-2-(4-ethoxybenzyl)benzene Product Sheet & SDS. Link
-
Meng, W., et al. (2008).[1] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23560506: 1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene. Link[1]
-
Google Patents. (2015).[1] WO2015063726A1: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (Describes the synthesis of the halogenated analog from the core structure). Link
-
European Directorate for the Quality of Medicines (EDQM). Dapagliflozin Impurity B Reference Standard. Link
